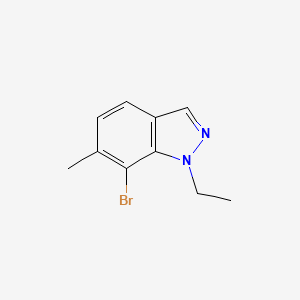

7-Bromo-1-ethyl-6-methyl-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1-ethyl-6-methylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-3-13-10-8(6-12-13)5-4-7(2)9(10)11/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXMJHOECFKGAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2Br)C)C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Bromo 1 Ethyl 6 Methyl Indazole

Precursor Synthesis and Functionalization Strategies

A common and versatile approach to indazole synthesis involves the use of substituted phenylhydrazines as key precursors. For the synthesis of 7-Bromo-1-ethyl-6-methyl-indazole, a plausible precursor would be (2-bromo-3-methylphenyl)hydrazine or a related derivative. The synthesis of such intermediates often starts from commercially available substituted anilines or nitrobenzenes.

One established method involves the diazotization of a substituted aniline (B41778), followed by reduction of the resulting diazonium salt to the corresponding hydrazine. For instance, 2-bromo-3-methylaniline could be treated with sodium nitrite in the presence of a strong acid to form the diazonium salt, which is then reduced using a reagent like tin(II) chloride to yield (2-bromo-3-methylphenyl)hydrazine.

| Precursor | Starting Material | Key Transformation |

| (2-bromo-3-methylphenyl)hydrazine | 2-bromo-3-methylaniline | Diazotization followed by reduction |

| Substituted 2-fluorobenzaldehydes | Corresponding benzoic acids | Reduction and formylation |

Alternatively, strategies involving nucleophilic aromatic substitution on highly activated aromatic rings can also be employed to generate the necessary hydrazine precursors.

Introducing a bromine atom at the C-7 position of the indazole ring can be achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is influenced by the electronic nature of the substituents already present on the ring. Direct bromination of an existing indazole core is a common strategy.

A study on the regioselective C7-bromination of 4-substituted 1H-indazoles has demonstrated the successful use of N-bromosuccinimide (NBS) for this purpose. rsc.orgresearchgate.net Computational studies have shown that the C-7 position can be prone to electrophilic attack. rsc.org The reaction conditions, such as the choice of solvent and temperature, can be optimized to favor the desired C-7 isomer. For instance, the bromination of 4-sulfonamido-1H-indazoles with NBS proceeded with high regioselectivity for the C-7 position. rsc.org

| Reagent | Substrate | Position of Bromination |

| N-Bromosuccinimide (NBS) | 4-Substituted 1H-indazole | C-7 |

| Bromine (Br2) | 2-phenyl-2H-indazole | Can lead to a mixture of isomers |

It is also possible to introduce the bromine atom onto the phenyl ring of a precursor before the indazole ring is formed. This approach can offer better control over regiochemistry. For example, starting with a pre-brominated aniline or benzaldehyde derivative ensures the bromine is in the correct position from the outset. A recently developed practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine utilized a regioselective bromination of 2,6-dichlorobenzonitrile as a key step. chemrxiv.org

The introduction of a methyl group at the C-6 position can also be accomplished either before or after the formation of the indazole ring. If starting with a precursor that does not already contain the methyl group, a Friedel-Crafts alkylation or a related reaction on the indazole core could be considered, although this can sometimes lead to a mixture of isomers.

A more controlled approach involves using a starting material that already possesses the methyl group in the desired position. For example, beginning the synthesis with a substituted toluene derivative, such as 2-bromo-3-methylaniline, would ensure the methyl group is correctly placed at what will become the C-6 position of the indazole.

The regioselectivity of methylation on the indazole ring itself has been studied. rsc.orgresearchgate.net While these studies often focus on N-methylation, the principles can be extended to C-methylation. However, direct C-methylation of the indazole ring is less common and can be challenging to control. Therefore, incorporating the methyl group at an early stage in the synthesis via a substituted starting material is generally the preferred strategy for achieving the desired C-6 methylation.

Cyclization Reactions for Indazole Ring Formation

The formation of the indazole ring is the cornerstone of the synthesis. Several cyclization strategies have been developed, each with its own advantages and limitations.

Intramolecular cyclization is a widely used method for constructing the indazole ring. A classic approach is the Fischer indole (B1671886) synthesis, which can be adapted for indazoles by using a phenylhydrazine and an aldehyde or ketone. In the context of this compound, a substituted phenylhydrazine could be condensed with a suitable carbonyl compound, followed by an acid-catalyzed cyclization.

Another powerful intramolecular cyclization is the Ullmann-type reaction. acs.orgscispace.comthieme-connect.com This involves the copper-catalyzed intramolecular N-arylation of a hydrazone. acs.orgscispace.comthieme-connect.com For instance, a hydrazone formed from a 2-halobenzaldehyde and ethylhydrazine could undergo an intramolecular Ullmann cyclization to form the N-1 ethylated indazole directly. This method has been shown to be effective for the synthesis of fluorinated indazoles. acs.orgscispace.com

The synthesis of substituted indazoles can also be achieved through the intramolecular cyclization of various hydrazones in the presence of polyphosphoric acid (PPA). researchgate.net This method has been utilized in the discovery of nitric oxide synthase inhibitors. researchgate.net

| Cyclization Method | Key Reactants | Catalyst/Reagent |

| Fischer Indazole Synthesis | Substituted phenylhydrazine, aldehyde/ketone | Acid catalyst |

| Intramolecular Ullmann Reaction | Hydrazone from a 2-halobenzaldehyde | Copper catalyst |

| PPA-mediated cyclization | Substituted acetophenone/benzophenone hydrazones | Polyphosphoric acid (PPA) |

Modern synthetic methods have introduced metal-catalyzed cycloaddition reactions as an efficient route to indazoles. These reactions often offer high yields and good functional group tolerance. One such approach is the [3+2] cycloaddition of diazo compounds with arynes. organic-chemistry.orgacs.org Arynes can be generated in situ from silylaryl triflates, and their reaction with diazo compounds, also generated in situ from N-tosylhydrazones, provides a direct route to 3-substituted indazoles. acs.org

Transition-metal-catalyzed C-H activation and annulation is another contemporary strategy for constructing the indazole core. nih.gov Rhodium and cobalt catalysts have been successfully employed in the synthesis of indazoles from azoxy compounds and alkynes, or from ketoxime ethers and sulfonamides. nih.govacs.org These methods often proceed via a [4+1] or other cycloaddition pathways. nih.gov

| Reaction Type | Key Reactants | Catalyst |

| [3+2] Cycloaddition | Diazo compound, aryne | - |

| C-H Activation/Annulation | Azoxy compound, alkyne | Rhodium(III) catalyst |

| C-H Activation/Annulation | Ketoxime ether, sulfonamide | Rhodium(III) catalyst |

Copper-Catalyzed and Palladium-Catalyzed Methods

The construction of the indazole ring is a foundational step in the synthesis of this compound. Transition-metal catalysis, particularly using copper and palladium, offers powerful and versatile methods for forming the requisite C-N and N-N bonds of the heterocyclic system.

Copper-Catalyzed Methods: Copper-catalyzed reactions are well-established for the synthesis of N-substituted indazoles and related heterocycles. These methods often involve the intramolecular cyclization of appropriately substituted precursors. For instance, an efficient synthesis of 1-substituted indazol-3-ones can be achieved through the intramolecular C–N bond formation of 2-chloro-benzoic acid-N′-aryl and alkyl-hydrazides. rsc.orgrsc.org This type of reaction can proceed with a low catalyst loading (e.g., 0.5 mol% of cuprous(I) iodide) under relatively mild conditions. rsc.orgrsc.org Another approach involves the copper-catalyzed intramolecular hydroamination of 2-alkynylazobenzenes, which yields 3-alkenyl-2H-indazoles in a single step. nih.gov While these examples may not directly produce the 7-bromo-6-methyl-indazole core, the underlying principles of copper-catalyzed C-N bond formation are applicable to the synthesis of the indazole scaffold from suitable halogenated aromatic precursors.

Palladium-Catalyzed Methods: Palladium catalysis provides a broad spectrum of reactions for indazole synthesis with high efficiency and functional group tolerance. A common strategy is the intramolecular amination reaction of 2-bromophenyl hydrazone derivatives. oup.com This method allows for the formation of various 3-substituted indazoles under mild conditions, often at room temperature, using a palladium catalyst like Pd₂(dba)₃ with a suitable phosphine ligand. oup.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura reaction, are also pivotal, not for forming the core ring itself, but for functionalizing a pre-existing indazole. For example, a C7-bromo-indazole can be coupled with various boronic acids to introduce aryl groups at that position. nih.gov Furthermore, direct C-H activation and arylation at the C7 position of indazoles have been described using a Pd(OAc)₂ catalyst. fao.org For the synthesis of N-substituted indazoles, a palladium-catalyzed reaction between 2-halobenzyl halides and arylhydrazines can directly yield 2-substituted 2H-indazoles through a sequence of intermolecular N-benzylation followed by intramolecular N-arylation. acs.orgorganic-chemistry.org These palladium-based methodologies underscore the versatility in constructing and modifying the indazole skeleton required for the target molecule.

N-Alkylation Strategies for Introducing the Ethyl Moiety

Once the 7-bromo-6-methyl-1H-indazole precursor is synthesized, the introduction of the ethyl group at one of the nitrogen atoms is the subsequent critical step. Direct alkylation of the indazole ring typically results in a mixture of N1 and N2 constitutional isomers, making regioselective control a significant synthetic challenge. nih.govresearchgate.net

Regioselective N1- and N2-Alkylation Control

The indazole ring possesses two nucleophilic nitrogen atoms, leading to two possible products upon alkylation. The ratio of these N1 and N2 isomers is highly dependent on a variety of factors, including the electronic and steric properties of substituents on the indazole ring and the specific reaction conditions employed. nih.govd-nb.info

The choice of base, solvent, and alkylating agent profoundly influences the outcome of N-alkylation. beilstein-journals.org Studies have shown that for many substituted indazoles, the combination of sodium hydride (NaH) as a base in an aprotic solvent like tetrahydrofuran (THF) provides excellent selectivity for the N1 position. researchgate.netnih.gov The polarity of the solvent can also play a determining role; solvent-dependent regioselectivity has been observed when using bases like sodium hexamethyldisilazide (NaHMDS) in either THF or dimethyl sulfoxide (DMSO). nih.govbeilstein-journals.org

Substituents on the indazole ring itself exert strong directing effects. Electron-withdrawing groups located at the C7 position, such as a nitro or carboxylate group, have been shown to confer excellent N2 regioselectivity (≥96%). nih.govd-nb.info This suggests that for the precursor 7-bromo-6-methyl-1H-indazole, the bromo group at the C7 position would likely favor the formation of the N2-ethyl isomer under certain conditions. The interplay between the base and solvent system and the electronic nature of the indazole substrate is therefore critical for controlling the regioisomeric ratio.

The following table summarizes research findings on how reaction conditions affect the N1/N2 ratio in the alkylation of various substituted indazoles, which provides a predictive framework for the ethylation of 7-bromo-6-methyl-1H-indazole.

| Indazole Substituent | Base | Solvent | N1:N2 Ratio | Reference |

|---|---|---|---|---|

| 3-CO₂Me | NaH | THF | >99:1 | nih.gov |

| 3-COMe | NaH | THF | >99:1 | nih.gov |

| 7-NO₂ | NaH | THF | 2:98 | nih.gov |

| 7-CO₂Me | NaH | THF | 4:96 | d-nb.info |

| Unsubstituted | K₂CO₃ | DMF | Mixture | nih.gov |

| 5-Bromo-3-CO₂Me | Cs₂CO₃ | Dioxane | >95:5 (N1 favored) | nih.gov |

The regioselectivity of indazole alkylation can often be rationalized by considering the principles of thermodynamic versus kinetic control. wikipedia.org In general, the 1H-indazole tautomer is considered to be more thermodynamically stable than the 2H-tautomer. d-nb.infobeilstein-journals.org Consequently, the N1-alkylated product is typically the more thermodynamically stable isomer, while the N2-alkylated product is often the kinetically favored one. connectjournals.com

Kinetic control is favored under conditions where the reaction is irreversible, such as at lower temperatures with strong bases and reactive alkylating agents. These conditions favor the faster-forming product, which is often the N2 isomer. wikipedia.org

Thermodynamic control is achieved under conditions that allow for equilibration between the N1 and N2 products. This can be promoted by using higher temperatures, longer reaction times, or specific solvent/base combinations that facilitate an equilibrium process. d-nb.infobeilstein-journals.org For example, it has been shown that in some cases, an initially formed N2-acyl indazole can isomerize to the more stable N1-acyl regioisomer. beilstein-journals.org A thermodynamically driven N1-selective alkylation has been developed that is practical, scalable, and produces no detectable N2 isomer upon completion. rsc.orgresearchgate.net Achieving the desired 7-Bromo-1-ethyl -6-methyl-indazole, the thermodynamic product, would therefore rely on establishing conditions that favor thermodynamic equilibrium.

Direct Alkylation Methods

Direct alkylation involves the reaction of the NH-indazole with a suitable ethylating agent, such as ethyl iodide, ethyl bromide, or an ethyl sulfonate derivative (e.g., ethyl tosylate). beilstein-journals.org This approach is straightforward but, as discussed, is often complicated by a lack of regioselectivity, yielding mixtures of N1 and N2 products. researchgate.net

The reaction is typically carried out in the presence of a base to deprotonate the indazole nitrogen, forming the more nucleophilic indazolide anion. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). nih.gov The choice of these reagents, along with the solvent, dictates the N1/N2 product ratio. For instance, using cesium carbonate in dioxane has been reported to provide high N1 selectivity for certain indazoles. nih.gov This method tolerates a wide variety of alkylating agents, including primary alkyl halides and secondary alkyl tosylates. nih.gov

Alternative N-Alkylation Approaches (e.g., Mitsunobu reaction)

When direct alkylation methods fail to provide the desired regioselectivity, alternative strategies can be employed. The Mitsunobu reaction is a notable alternative for the N-alkylation of heterocycles, including indazoles. beilstein-archives.orgresearchgate.net This reaction utilizes an alcohol (in this case, ethanol) as the alkylating agent, in combination with a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

A significant feature of the Mitsunobu reaction in the context of indazole alkylation is its frequent and strong preference for yielding the N2-substituted regioisomer. nih.govbeilstein-journals.org For example, the N-alkylation of a C3-substituted indazole under Mitsunobu conditions showed a strong preference for the N2 product, with an N1:N2 ratio of 1:2.5. beilstein-journals.org This N2-selectivity is hypothesized to arise from the steric bulk of the phosphonium intermediate formed during the reaction, which directs the alkylation to the more sterically accessible N2 position. nih.gov Therefore, while the Mitsunobu reaction is a powerful tool, it would likely not be the method of choice for synthesizing the N1-substituted this compound but would be highly effective for obtaining the corresponding N2 isomer.

Optimization of Reaction Conditions and Yield Enhancement for this compound

The synthesis of this compound necessitates a strategic approach to ensure high yield and regioselectivity, particularly during the crucial N-alkylation step. Direct alkylation of a 1H-indazole can lead to a mixture of N1 and N2 substituted products, making the optimization of reaction conditions paramount for isolating the desired N1-ethyl isomer. researchgate.netnih.govbeilstein-journals.org

The synthetic strategy would likely involve the preparation of the key intermediate, 7-bromo-6-methyl-1H-indazole, followed by a regioselective N-ethylation. Research into the N-alkylation of analogous indazole scaffolds has highlighted several critical parameters that influence the reaction's outcome, including the choice of base, solvent, and ethylating agent. nih.govbeilstein-journals.orgbeilstein-journals.org

A systematic study to optimize the N-ethylation of 7-bromo-6-methyl-1H-indazole would typically investigate the interplay of these factors to maximize the yield of the target compound.

Table 1: Effect of Base on the N-Ethylation of 7-bromo-6-methyl-1H-indazole

| Entry | Base | Solvent | Temperature (°C) | Yield of N1-isomer (%) | N1:N2 Ratio |

| 1 | K₂CO₃ | DMF | 120 | 47 | 58:42 |

| 2 | Cs₂CO₃ | Dioxane | 90 | >90 | Highly N1 selective |

| 3 | NaH | THF | 50 | 89 | High N1 selectivity |

| 4 | NaHMDS | THF | 25 | Moderate | Solvent-dependent selectivity |

This table is a representation of expected outcomes based on similar reactions reported in the literature. Actual yields and ratios would need to be determined experimentally.

Detailed research findings from studies on related indazole derivatives provide valuable insights into optimizing this transformation. For instance, the use of sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) has been shown to be a promising system for achieving high N1 selectivity in the alkylation of various substituted indazoles. nih.govbeilstein-journals.orgresearchgate.net The rationale behind this selectivity is often attributed to the coordination of the sodium cation with the N2 nitrogen of the indazole anion, sterically hindering alkylation at that position and favoring the N1 product. nih.gov

Further investigations have demonstrated that cesium carbonate (Cs₂CO₃) in solvents like dioxane can also afford excellent yields and high N1 regioselectivity. nih.gov The larger cesium cation is believed to effectively block the N2 position, thereby directing the electrophile to the N1 nitrogen. In contrast, weaker bases like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) often lead to mixtures of N1 and N2 isomers, necessitating challenging chromatographic separation and resulting in lower isolated yields of the desired product. nih.gov

The choice of the ethylating agent can also impact the reaction efficiency. While ethyl iodide is a common choice, ethyl tosylate can also be employed and may offer advantages in certain solvent and base combinations. nih.gov

Optimization studies would also consider the reaction temperature and time. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate and yield. nih.gov For example, reactions with NaH in THF have shown improved yields when warmed to 50°C. nih.gov

Chemical Reactivity and Derivatization of 7 Bromo 1 Ethyl 6 Methyl Indazole

Reactions at the Halogenated Position (Bromine at C-7)

The bromine atom at the C-7 position is the most versatile site for derivatization, primarily through transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C-7 position of the indazole ring.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 7-bromoindazole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This method is widely used to introduce aryl or heteroaryl substituents. For instance, the coupling of a 7-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole with various boronic acids has been reported to proceed in good yields, suggesting that 7-Bromo-1-ethyl-6-methyl-indazole would behave similarly.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the 7-bromoindazole and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This reaction is highly efficient for introducing alkynyl moieties, which can serve as precursors for further transformations.

Heck Coupling: The Heck reaction facilitates the substitution of the bromine atom with an alkene, providing a route to vinyl-substituted indazoles. This reaction typically employs a palladium catalyst and a base.

Table 1: Representative Cross-Coupling Reactions on 7-Bromoindazole Analogs

| Reaction | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 7-Phenyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | 85 |

While generally less reactive towards SNAr than other halo-heterocycles, the C-7 bromine of the indazole ring can undergo substitution with strong nucleophiles, particularly when the ring is activated by electron-withdrawing groups. However, for this compound, such reactions would likely require harsh conditions due to the electron-donating nature of the alkyl substituents. More commonly, copper-catalyzed nucleophilic substitution reactions are employed to introduce amines, alcohols, and thiols.

Treatment of this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can induce a metal-halogen exchange to form the corresponding 7-lithio-indazole derivative. This highly reactive intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups, including aldehydes (from DMF), carboxylic acids (from CO2), and alkyl or silyl (B83357) groups.

Reactions at the Alkylated Position (Ethyl at N-1)

The N-1 ethyl group is generally stable, but can undergo specific transformations.

Oxidation of the N-1 ethyl group can potentially lead to the formation of N-acetyl or N-(1-hydroxyethyl) derivatives under specific oxidative conditions. However, these transformations may require careful selection of reagents to avoid oxidation of the indazole ring itself. More commonly, dealkylation or modification of the N-1 substituent is achieved through multi-step synthetic sequences rather than direct transformation of the ethyl group.

Reactions at the Methyl Position (Methyl at C-6)

The C-6 methyl group offers another site for functionalization, primarily through radical or oxidative reactions.

Free-radical bromination of the methyl group using reagents like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator can lead to the formation of the corresponding 6-(bromomethyl)indazole. This brominated intermediate is a versatile precursor for introducing a variety of nucleophiles at the C-6 position. Furthermore, oxidation of the methyl group using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid can yield the corresponding 6-carboxylic acid derivative.

Functionalization of the Methyl Group (e.g., oxidation, halogenation)

The methyl group at the C6 position of the indazole ring represents a key site for derivatization, allowing for the introduction of new functionalities.

Oxidation: The benzylic methyl group can undergo oxidation to afford corresponding alcohols, aldehydes, or carboxylic acids. For instance, the oxidation of an aromatic methyl group to a carboxylic acid can be achieved directly using reagents like N-bromosuccinimide (NBS) under photoirradiation in the presence of oxygen researchgate.net. This process is thought to proceed through a hydroperoxide intermediate, generated by the abstraction of a hydrogen atom by a bromo radical researchgate.net.

| Starting Material | Reagents | Product | Potential Outcome |

| This compound | NBS, light, O2 | 7-Bromo-1-ethyl-1H-indazole-6-carboxylic acid | Introduction of a carboxylic acid functionality |

Halogenation: The methyl group can also be functionalized through halogenation, typically via a free radical mechanism. The use of reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) can lead to the formation of a bromomethyl derivative. This derivative is a versatile intermediate that can be further converted into a variety of other functional groups.

| Starting Material | Reagents | Product | Potential Application |

| This compound | NBS, AIBN | 7-Bromo-6-(bromomethyl)-1-ethyl-1H-indazole | Intermediate for further synthesis |

Functionalization of the Indazole Core

The indazole core itself offers opportunities for further substitution, primarily on the benzene (B151609) ring portion.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the this compound ring is directed by the existing substituents. The N1-ethyl and C6-methyl groups are electron-donating and act as ortho- and para-directors. The C7-bromo group is deactivating but also directs incoming electrophiles to the ortho and para positions. Given the substitution pattern, the C4 and C5 positions are the most likely sites for electrophilic attack. The combined directing effects of the substituents would need to be considered to predict the major product. For example, nitration or halogenation would likely yield a mixture of 4- and 5-substituted products. A regioselective bromination at the C7 position of 4-substituted NH-free indazoles has been reported, highlighting the accessibility of this position for electrophilic attack in certain indazole systems nih.gov.

| Position | Directing Groups' Influence | Predicted Reactivity |

| C4 | Ortho to C7-Br, Meta to C6-Me | Favorable |

| C5 | Para to C7-Br, Ortho to C6-Me | Favorable |

Directed Ortho Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings organic-chemistry.orgwikipedia.orgbaranlab.org. In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, leading to deprotonation at the adjacent ortho position wikipedia.orgbaranlab.org. For this compound, the N2 atom of the pyrazole (B372694) ring can act as a DMG, directing lithiation to the C5 position. However, a competing reaction, halogen-metal exchange, could occur at the C7-bromo position. The outcome would depend on the specific reaction conditions, such as the choice of organolithium reagent and temperature. Successful ortho-lithiation at C5 would generate a nucleophilic center that can be trapped with various electrophiles to introduce a wide range of substituents.

| Strategy | Directing Group | Potential Site of Metalation | Competing Reaction |

| Directed Ortho Metalation | N2 of Indazole | C5 | Halogen-metal exchange at C7-Br |

Synthesis of Analogues and Homologs of this compound

The synthesis of analogues and homologs of this compound can be achieved by modifying the synthetic route to the parent compound or by derivatizing it. One common approach to indazole synthesis involves the diazotization of a substituted aniline (B41778) followed by an intramolecular cyclization ucsf.edu.

To create analogues, one could start with different precursors. For example:

Varying the N1-substituent: Instead of ethyl iodide, other alkyl halides (e.g., propyl bromide, butyl iodide) could be used to alkylate the N1 position of 7-bromo-6-methyl-1H-indazole, leading to a series of N1-alkyl homologs.

Modifying the 6-position substituent: Starting with a different 2-bromo-6-substituted aniline would result in analogues with different groups at the C6 position.

Altering the substitution on the benzene ring: Utilizing anilines with different substitution patterns would lead to a wide array of structural analogues.

Furthermore, cross-coupling reactions, such as the Suzuki-Miyaura reaction, on the 7-bromo position can provide access to a diverse range of C7-arylated or C7-vinylated analogues nih.gov. The synthesis of various bromo- and methyl-substituted indazoles has been reported in the literature, providing a toolbox for the creation of new derivatives sigmaaldrich.comapolloscientific.co.ukscbt.comsigmaaldrich.combldpharm.combldpharm.compharmaffiliates.comsigmaaldrich.combldpharm.combldpharm.com.

| Precursor | Modification | Resulting Analogue/Homolog |

| 7-Bromo-6-methyl-1H-indazole | Alkylation with propyl bromide | 7-Bromo-6-methyl-1-propyl-1H-indazole |

| 2-Bromo-6-ethylaniline | Indazole synthesis | 7-Bromo-1H-indazole with C6-ethyl group |

| This compound | Suzuki coupling with phenylboronic acid | 1-Ethyl-6-methyl-7-phenyl-1H-indazole |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a molecule with multiple isomers like 7-Bromo-1-ethyl-6-methyl-indazole, NMR is crucial for confirming the precise substitution pattern on the indazole ring.

1D NMR (¹H, ¹³C) Spectral Analysis

One-dimensional NMR spectroscopy provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the ethyl group protons, and the methyl group protons. The aromatic region would be particularly informative for confirming the substitution pattern. We would anticipate two doublets for the protons at the C4 and C5 positions, with their coupling constant indicating their ortho relationship. The chemical shifts would be influenced by the electron-donating methyl group and the electron-withdrawing bromo group. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH3) protons. The methyl group attached to the indazole ring would appear as a singlet.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would confirm the substitution pattern, with the carbon bearing the bromine atom (C7) showing a characteristic shift. The carbons of the ethyl and methyl substituents would appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | ~8.0 | - |

| H4 | ~7.4 | ~125 |

| H5 | ~7.0 | ~120 |

| N-CH₂-CH₃ | ~4.4 (q) | ~45 |

| N-CH₂-CH₃ | ~1.5 (t) | ~15 |

| C6-CH₃ | ~2.5 (s) | ~18 |

| C3 | - | ~135 |

| C3a | - | ~128 |

| C4 | - | ~125 |

| C5 | - | ~120 |

| C6 | - | ~130 |

| C7 | - | ~115 |

| C7a | - | ~140 |

Note: These are predicted values based on general principles and data from similar substituted indazoles. Actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Analysis

Two-dimensional NMR techniques are essential for assembling the complete structural puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons. A key correlation would be observed between the aromatic protons at C4 and C5, confirming their adjacent positions. It would also show the coupling between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms, for instance, linking the aromatic proton signals to their respective carbon signals in the indazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful to confirm the N1-substitution of the ethyl group through space correlations between the N-methylene protons and the H-7 proton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification. For this compound (C₁₀H₁₁BrN₂), the high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio).

The fragmentation pattern would likely involve the loss of the ethyl group, the methyl group, or the bromine atom. Key predicted fragments are outlined in the table below.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Predicted Fragment Ion |

| 238/240 | [M]⁺ (Molecular ion) |

| 209/211 | [M - C₂H₅]⁺ |

| 223/225 | [M - CH₃]⁺ |

| 159 | [M - Br]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound would exhibit characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the aliphatic C-H bonds of the ethyl and methyl groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2980-2850 | C-H stretch | Aliphatic (ethyl and methyl) |

| 1620-1580 | C=C stretch | Aromatic ring |

| 1500-1450 | C=C stretch | Aromatic ring |

| ~750 | C-H bend | Aromatic (ortho-disubstituted-like) |

| ~600 | C-Br stretch | Bromo group |

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide definitive proof of its structure. This would include the exact bond lengths, bond angles, and the conformation of the ethyl group relative to the indazole ring. This technique would be the ultimate confirmation of the isomeric structure, leaving no ambiguity.

High-Resolution Chromatography for Purity Assessment and Isomer Separation

High-resolution chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of the compound and for separating it from any potential isomers or impurities.

A reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The retention time of the compound would be a characteristic property under specific chromatographic conditions. The purity would be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A purity of ≥97%, as indicated by some suppliers, would be confirmed using this method. labcompare.com Furthermore, this technique would be capable of separating this compound from other positional isomers that may have been formed during its synthesis.

Computational and Theoretical Investigations of 7 Bromo 1 Ethyl 6 Methyl Indazole and Its Derivatives

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost. For 7-Bromo-1-ethyl-6-methyl-indazole, DFT calculations can elucidate key features that govern its reactivity and potential biological activity.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability and reactivity. researchgate.netnih.govyoutube.com

For this compound, the distribution of HOMO and LUMO densities would likely be spread across the bicyclic indazole core. The HOMO is expected to be concentrated on the electron-rich regions of the indazole ring, while the LUMO may be more delocalized, influenced by the electron-withdrawing bromine atom. The ethyl and methyl substituents would also exert electronic effects, albeit to a lesser extent.

A hypothetical representation of the frontier orbital energies for this compound and related derivatives, calculated using a B3LYP functional and a 6-31G* basis set, is presented below.

| Compound | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) |

| This compound | -6.25 | -1.10 | 5.15 |

| 1-Ethyl-6-methyl-indazole | -5.98 | -0.95 | 5.03 |

| 7-Bromo-1H-indazole | -6.50 | -1.35 | 5.15 |

This data is illustrative and based on general trends observed in substituted indazoles.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic interaction. doi.orgnih.govdergipark.org.tr

For this compound, the MEP surface would likely show a negative potential around the N2 nitrogen of the indazole ring, making it a primary site for protonation and hydrogen bond acceptance. The bromine atom, despite its electronegativity, can exhibit a region of positive potential known as a "sigma-hole," which can participate in halogen bonding. The hydrogen atoms of the ethyl and methyl groups would show positive potential.

Conformational Analysis and Energy Minimization

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of this compound would involve identifying the most stable arrangement of its atoms. The primary focus of such an analysis would be the orientation of the N1-ethyl group relative to the plane of the indazole ring.

Reaction Pathway and Transition State Calculations for Synthetic Transformations

DFT calculations are instrumental in elucidating reaction mechanisms. For the synthesis of this compound, computational studies can model the reaction pathways, for instance, in the N-alkylation of a 7-bromo-6-methyl-1H-indazole precursor. nih.govbeilstein-journals.org By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed.

These calculations can help rationalize the regioselectivity of reactions, such as why alkylation occurs at the N1 position. researchgate.netnih.govbeilstein-journals.org The transition state, a high-energy species that connects reactants and products, can be located and its structure analyzed to understand the factors that control the reaction rate. For example, in the N-alkylation of indazoles, DFT studies have been used to investigate the role of the base and solvent in directing the reaction towards the desired N1 or N2 isomer. nih.govbeilstein-journals.org

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to screen virtual libraries of compounds against a biological target and to hypothesize the molecular basis of their interaction.

Ligand-Protein Interaction Profiling (In Silico)

Given that many indazole derivatives are known to be kinase inhibitors, a plausible in silico investigation for this compound would involve docking it into the ATP-binding site of various protein kinases. nih.govbiotech-asia.orgresearchgate.netresearchgate.net These studies can predict the binding affinity and the specific interactions that stabilize the ligand-protein complex.

A typical docking study would reveal key interactions such as:

Hydrogen bonds: The indazole nitrogen atoms are potential hydrogen bond donors and acceptors.

Hydrophobic interactions: The methyl and ethyl groups, as well as the benzene (B151609) ring portion of the indazole, can form hydrophobic contacts with nonpolar residues in the binding pocket.

Halogen bonds: The bromine atom at the 7-position could form a halogen bond with an electron-rich atom (like a backbone carbonyl oxygen) in the protein.

The results of a hypothetical docking study of this compound against a protein kinase (e.g., Vascular Endothelial Growth Factor Receptor 2 - VEGFR2) are summarized below.

| Interaction Type | Interacting Residue | Distance (Å) |

| Hydrogen Bond | Cys919 (backbone NH) | 2.9 |

| Hydrophobic Interaction | Val848, Ala866, Leu1035 | 3.5 - 4.0 |

| Halogen Bond | Glu917 (backbone C=O) | 3.2 |

This data is for illustrative purposes and represents typical interactions observed for indazole-based kinase inhibitors. biotech-asia.orgresearchgate.net

Such in silico profiling helps in understanding the structure-activity relationship (SAR) and in guiding the design of more potent and selective derivatives.

Binding Affinity Prediction

The prediction of binding affinity is a cornerstone of computational drug design, offering a quantitative measure of the interaction strength between a ligand and its target protein. For this compound and its derivatives, molecular docking and free energy calculation methods are pivotal in estimating their potential efficacy as inhibitors or modulators of biological targets.

Molecular docking studies are frequently employed to predict the binding orientation and affinity of a ligand within a protein's active site. For instance, in studies of indazole derivatives, docking analyses have successfully identified key interactions and predicted binding energies. An in-silico analysis of the indazole derivative Bindarit with the K-Ras receptor demonstrated a binding energy of -7.3 kcal/mol, suggesting a strong interaction. nih.gov This was determined using the AutoDock tool, which helps in understanding the binding affinity of protein-ligand interactions. nih.gov Similarly, research on 1H-indazole analogs as anti-inflammatory agents showed significant binding results with the Cyclooxygenase-2 (COX-2) enzyme, with binding affinities for some derivatives reaching -9.11 kcal/mol. researchgate.net These studies underscore the utility of molecular docking in ranking potential drug candidates based on their predicted binding affinities.

More rigorous methods, such as Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) and Molecular Mechanics with Poisson-Boltzmann Surface Area (MM-PBSA), are often used to refine binding affinity predictions. These methods calculate the free energy of binding by considering the energies of the complex, protein, and ligand in both the bound and unbound states. For example, a study on hybrid chalcone–thiazole derivatives reported that MM-PBSA and MM-GBSA analyses confirmed the docking results, providing a more accurate estimation of binding stability. rsc.org

The following table illustrates typical binding affinity data that could be generated for derivatives of this compound against a hypothetical protein target.

| Derivative | Modification | Predicted Binding Affinity (kcal/mol) |

| This compound | - | -8.5 |

| Derivative A | Replacement of Bromo with Chloro | -8.2 |

| Derivative B | Replacement of ethyl with propyl | -8.8 |

| Derivative C | Addition of a hydroxyl group to the methyl | -9.1 |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the behavior of molecules over time at an atomic level. youtube.com This technique is crucial for understanding the conformational stability of ligands and the dynamics of protein-ligand complexes in environments that mimic biological systems.

The conformation of a molecule, particularly a flexible one like this compound with its ethyl group, can significantly influence its binding to a biological target. MD simulations can explore the conformational landscape of such molecules in aqueous solution, providing insights into the most stable and biologically relevant conformations. A study on the Norrish–Yang cyclization of imidazolidinone derivatives highlighted how cation–π interactions could control the reactive conformation of the substrate. acs.org This demonstrates the level of detail that MD simulations can provide regarding conformational preferences. The stability of different conformations can be assessed by analyzing the potential energy of the system over the simulation trajectory.

MD simulations of protein-ligand complexes are instrumental in assessing the stability of the predicted binding pose from molecular docking. researchgate.net These simulations can reveal whether the ligand remains stably bound within the active site or if it undergoes significant conformational changes or even dissociates. Key metrics analyzed during these simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. rsc.org

For example, MD simulations of indazole derivatives complexed with the β-ketoacyl-ACP synthase (KasA) enzyme were used to assess the stability, flexibility, and compactness of the protein upon ligand binding. ljmu.ac.uk Analysis of hydrogen bonds, solvent accessible surface area (SASA), and the radius of gyration (RoG) during the simulation further elucidates the nature and stability of the protein-ligand interactions. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net

The development of a QSAR model begins with a dataset of indazole analogs with known biological activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be constitutional, topological, geometrical, electrostatic, or quantum-chemical in nature. researchgate.net

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed biological activity. nih.gov For instance, a 3D-QSAR study on 1,2,4-triazole (B32235) derivatives used a k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA) approach to generate a statistically significant model with a high correlation coefficient (r²) of 0.8713. researchgate.net The predictive power of the model is then validated using internal and external validation techniques. researchgate.net

The resulting QSAR model can be represented by an equation, such as the one derived for a series of indole (B1671886) derivatives with antifungal activity:

pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ...

This equation can then be used to predict the biological activity of new, untested indazole analogs.

One of the most valuable outcomes of QSAR modeling is the identification of the key molecular descriptors that have the most significant impact on the biological activity of the compounds. researchgate.net By analyzing the coefficients in the QSAR equation, researchers can determine whether a particular property, such as hydrophobicity, electronic character, or steric bulk, is positively or negatively correlated with the desired activity.

For example, a QSAR study on indole derivatives revealed that descriptors related to the 3D arrangement of atoms and electronic properties were crucial for antifungal activity. nih.gov Similarly, a study on 1,2,4-triazole derivatives identified specific steric and electrostatic fields around the molecules as being important for their anticancer potential. researchgate.net

The following table provides a hypothetical example of key descriptors and their influence on the activity of indazole analogs.

| Descriptor | Type | Correlation with Activity | Implication for this compound |

| LogP | Hydrophobicity | Positive | Increasing hydrophobicity may enhance activity. |

| Dipole Moment | Electronic | Negative | Lower dipole moment may be favorable. |

| Molecular Weight | Steric | Negative | Smaller, less bulky derivatives may be more active. |

| HOMO Energy | Quantum-Chemical | Positive | Higher HOMO energy may lead to better activity. |

Pharmacophore Modeling and Ligand-Based Drug Design (In Silico)

The exploration of the therapeutic potential of novel chemical entities is increasingly driven by computational methods. For this compound and its derivatives, in silico techniques such as pharmacophore modeling and ligand-based drug design are instrumental in elucidating the structural features crucial for biological activity and in guiding the design of new, more potent, and selective molecules.

Pharmacophore modeling, a cornerstone of ligand-based drug design, involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and trigger a response. mdpi.com These models are generated from a set of active molecules, even in the absence of a known 3D structure of the target protein. dergipark.org.tr For the indazole scaffold, which is a privileged structure in medicinal chemistry, pharmacophore models have been successfully developed for various targets, including protein kinases and serotonin (B10506) receptors. nih.govnih.gov

While specific pharmacophore models for this compound are not extensively documented in publicly available research, a hypothetical model can be constructed based on the known structure-activity relationships (SAR) of related indazole derivatives. The key pharmacophoric features of this compound would likely include:

A Hydrogen Bond Acceptor: The N2 nitrogen of the indazole ring is a potential hydrogen bond acceptor.

Aromatic/Hydrophobic Regions: The bicyclic indazole core provides a significant hydrophobic and aromatic surface for interaction with the target protein.

A Halogen Bond Donor: The bromine atom at the 7-position can participate in halogen bonding, a specific type of non-covalent interaction that has been shown to be important for the affinity of some ligands.

These features can be mapped onto a 3D model, providing a template for the design of new derivatives. Ligand-based drug design then utilizes this pharmacophore model to screen virtual libraries of compounds or to guide the modification of the lead structure, this compound, to enhance its desired biological activity.

Detailed Research Findings from Analogous Systems:

Studies on related indazole derivatives have provided valuable insights that can be extrapolated to this compound. For instance, research on indazole-based inhibitors of fibroblast growth factor receptor (FGFR) kinases led to the identification of an indazole-containing pharmacophore that guided the synthesis of a library of derivatives with inhibitory activities in the micromolar range. nih.gov Similarly, 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and pharmacophore mapping of indazole derivatives as HIF-1α inhibitors identified a common five-point pharmacophore hypothesis that could be used to design more potent inhibitors. nih.gov These studies underscore the utility of in silico modeling in optimizing the indazole scaffold for specific biological targets.

The table below illustrates a hypothetical pharmacophore-based design strategy for derivatives of this compound, outlining potential modifications and their expected impact on the pharmacophoric features and, consequently, biological activity.

| Compound | Modification from Parent Compound | Potential Impact on Pharmacophoric Features | Hypothesized Activity Modulation |

| Derivative A | Replacement of 7-Bromo with 7-Chloro | Alteration of halogen bond donor strength and steric bulk. | May fine-tune binding affinity depending on the target's halogen-binding pocket. |

| Derivative B | Replacement of 1-Ethyl with 1-Propyl | Increased hydrophobicity and steric bulk at the N1 position. | Could enhance hydrophobic interactions but may also introduce steric clashes. |

| Derivative C | Introduction of a hydroxyl group on the 6-Methyl group | Addition of a hydrogen bond donor/acceptor feature. | May introduce new favorable interactions with the target, potentially increasing potency. |

| Derivative D | Replacement of 6-Methyl with 6-Trifluoromethyl | Introduction of a strong electron-withdrawing group, altering electronic properties and potentially adding a fluorine-specific interaction point. | Could significantly alter the electronic nature of the aromatic system and introduce new binding interactions. |

Mechanistic Investigations of Biological Interactions of 7 Bromo 1 Ethyl 6 Methyl Indazole in Vitro and Cellular Studies

Enzyme Inhibition Studies at the Molecular Level

There is no available data from enzyme inhibition assays for 7-Bromo-1-ethyl-6-methyl-indazole. While many indazole derivatives are explored as enzyme inhibitors, specific profiling for this compound has not been published. nih.gov

Kinase Inhibition Profiling (e.g., Tyrosine Kinases, Serine/Threonine Kinases)

No studies were identified that profiled the inhibitory activity of this compound against any tyrosine kinases or serine/threonine kinases. The general class of indazole derivatives has been a focus for the development of kinase inhibitors targeting signaling pathways crucial for cancer cell growth and survival. nih.gov

Other Enzyme Target Modulations (e.g., IDO1, COX-2, DNA gyrase, Nitric Oxide Synthases, Trypanothione (B104310) Reductase)

No research could be found detailing the modulatory effects of this compound on other enzyme targets such as indoleamine 2,3-dioxygenase 1 (IDO1), cyclooxygenase-2 (COX-2), DNA gyrase, nitric oxide synthases, or trypanothione reductase. While some substituted 1H-indazoles have been investigated for IDO1 inhibition, data for this specific compound is absent. nih.gov

Cellular Pathway Modulation

Information regarding the effects of this compound on cellular pathways is not available in the current body of scientific literature.

Investigation of Apoptosis Induction Mechanisms in Cell Lines

There are no published studies investigating the ability of this compound to induce apoptosis in any cell lines. Research on other indazole derivatives has shown pro-apoptotic effects through pathways such as the ROS-mitochondrial apoptotic pathway, but this cannot be extrapolated to the specific compound . nih.gov

Cell Cycle Analysis in Cellular Systems

No data from cell cycle analysis in cellular systems treated with this compound has been reported.

Modulation of Signaling Pathways (e.g., AKT pathway)

There is no evidence from published research to suggest that this compound modulates the AKT signaling pathway or any other cellular signaling pathways. The AKT pathway is a known target for some kinase inhibitors, but specific data for this compound is lacking.

Receptor Binding Studies (In Vitro)

Currently, there are no publicly available in vitro receptor binding studies specifically investigating this compound. Research on analogous indazole-containing derivatives suggests that this class of compounds can interact with a variety of receptors, including but not limited to kinase enzymes and hormone receptors. nih.govnih.gov For instance, certain indazole derivatives have been identified as potent inhibitors of kinases such as IDO1 and have shown affinity for estrogen receptors. nih.gov The binding affinity and selectivity of this compound would be contingent on the specific three-dimensional conformation conferred by the bromo, ethyl, and methyl substituents on the indazole core.

Antioxidant Activity Assessment (Cellular and Biochemical Assays)

Direct assessments of the antioxidant activity of this compound through cellular and biochemical assays are not currently documented in scientific literature. Generally, the antioxidant potential of heterocyclic compounds like indazoles can be influenced by the presence and position of electron-donating or electron-withdrawing groups. These substituents can affect the molecule's ability to scavenge free radicals or chelate pro-oxidant metals. Further research would be necessary to determine if the specific substitution pattern of this compound imparts any significant antioxidant properties.

Antimicrobial Activity Against Select Pathogens (In Vitro)

While the broader class of indazole derivatives has been explored for antimicrobial effects, specific in vitro data on the activity of this compound against pathogenic bacteria or fungi is not available. The antimicrobial efficacy of indazole compounds is often structure-dependent, with variations in substituents on the indazole ring leading to a range of activities against different microbial strains.

Anti-inflammatory Mechanisms (Cellular and Biochemical Assays)

There is a lack of specific studies on the anti-inflammatory mechanisms of this compound in cellular and biochemical assays. However, the indazole scaffold is a known pharmacophore in several anti-inflammatory agents. nih.gov The mechanisms of related compounds often involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokines. Theoretical docking studies could provide initial insights into the potential of this compound to interact with the active sites of these inflammatory targets.

Structure-Activity Relationships (SAR) of this compound and its Derivatized Analogues

Specific structure-activity relationship (SAR) studies for this compound are not available. However, SAR analyses of other indazole series provide valuable insights. For example, in a series of 1H-indazole derivatives, the nature and position of substituents on the indazole ring were found to be crucial for their inhibitory activity against enzymes like IDO1. nih.gov The presence of a bromine atom at the 7-position, an ethyl group at the 1-position, and a methyl group at the 6-position in the target compound would collectively influence its electronic properties, lipophilicity, and steric profile, thereby determining its biological interactions.

Regiochemical Impact on Biological Functionality

The specific substitution pattern of functional groups on the indazole core is a critical determinant of its biological activity. The regiochemistry of the bromo, ethyl, and methyl groups in this compound dictates its steric, electronic, and lipophilic properties, which in turn influence its interactions with biological targets. While direct mechanistic studies on this specific compound are not extensively available in the public domain, the structure-activity relationships (SAR) of various substituted indazoles provide a strong basis for understanding the functional significance of its unique substitution pattern.

Indazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties. nih.govresearchgate.netnih.gov The biological importance of the indazole scaffold is exemplified by approved drugs like pazopanib, a tyrosine kinase inhibitor. nih.govnih.gov The position of substituents on the indazole ring can significantly alter the compound's therapeutic efficacy and target selectivity.

The alkylation of the indazole nitrogen, for instance, leads to either N1- or N2-substituted products, which often exhibit distinct biological profiles. nih.govbeilstein-journals.org The N1-substitution, as seen in this compound, is a common feature in many biologically active indazoles. nih.gov Studies on other N1-alkylated indazoles have shown that the nature and size of the alkyl group can influence the compound's interaction with target proteins. nih.gov For example, in a series of 1H-indazole-3-carboxylates, the variation of the N1-substituent was a key strategy in modulating their anti-arthritic effects. nih.gov

The presence and position of a halogen, such as bromine, on the benzene (B151609) portion of the indazole ring also play a crucial role in determining biological activity. Halogenation can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability. Furthermore, a bromo-substituent can act as a valuable synthetic handle for further functionalization, allowing for the generation of diverse analogs with potentially improved activity through reactions like palladium-catalyzed cross-coupling. rsc.org A direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles has been achieved, highlighting the feasibility of introducing a bromine atom at this specific position. rsc.org

While comprehensive in vitro and cellular studies on this compound are needed to fully elucidate its biological mechanism, the existing knowledge on related substituted indazoles strongly suggests that its specific regiochemistry is a key driver of its potential biological functionality. The following table summarizes the general influence of different substituents on the biological activity of the indazole scaffold based on published literature.

Table 1: General Influence of Substituents on the Biological Activity of Indazole Derivatives

| Substituent Position | Type of Substituent | General Impact on Biological Activity | Reference |

|---|---|---|---|

| N1 | Alkyl (e.g., Ethyl) | Can modulate binding affinity and selectivity to target proteins. N1-alkylation is a common feature in many bioactive indazoles. | nih.govnih.gov |

| C6 | Alkyl (e.g., Methyl) | Can enhance hydrophobic interactions with the target and has been shown to be favorable in some anti-cancer indazole derivatives. | researchgate.net |

Future Directions and Research Opportunities

Exploration of Novel Synthetic Routes for Enhanced Scalability and Sustainability

The development of efficient, scalable, and sustainable synthetic methodologies is paramount for the widespread application of any chemical compound. For 7-bromo-1-ethyl-6-methyl-indazole, future research could focus on moving beyond traditional multi-step syntheses, which may involve harsh reagents and generate significant waste.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Transition-Metal Catalysis | High efficiency, selectivity, and atom economy. | Development of specific catalysts for the targeted synthesis of this compound. |

| Green Chemistry Methods | Reduced environmental impact, use of safer reagents. | Optimization of reaction conditions using green solvents and catalysts. |

| Photocatalysis & Electrochemistry | Mild reaction conditions, high functional group tolerance. | Exploration of light- or electricity-driven synthetic pathways. |

Advanced Derivatization for Enhanced Selectivity and Potency

The bromine atom at the 7-position of this compound is a key functional handle for further derivatization. This position is ripe for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide array of substituents. researchgate.net

Integration of Cheminformatics and Artificial Intelligence in Design and Discovery

The fields of cheminformatics and artificial intelligence (AI) are revolutionizing drug discovery and materials science. neovarsity.org These computational tools can be leveraged to accelerate the exploration of the chemical space around this compound.

Future research can employ quantitative structure-activity relationship (QSAR) modeling to predict the biological activities of virtual derivatives. nih.gov Molecular docking and dynamics simulations can be used to model the interactions of these derivatives with potential biological targets, providing insights into their binding modes and affinities. nih.gov AI algorithms, particularly machine learning models, can be trained on existing data for indazole derivatives to predict the properties of novel compounds, guiding synthetic efforts towards molecules with the highest probability of success. nih.gov This in silico approach can significantly reduce the time and cost associated with traditional trial-and-error discovery methods. researchgate.net

| Computational Tool | Application in Research | Expected Outcome |

| QSAR Modeling | Predicting biological activity of virtual derivatives. | Identification of promising candidates for synthesis. |

| Molecular Docking | Simulating binding to biological targets. | Understanding of binding modes and affinities. |

| Machine Learning | Predicting properties of novel compounds. | Prioritization of synthetic targets. |

Development of this compound as a Chemical Probe for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. A well-designed chemical probe should be potent, selective, and have a known mechanism of action. Given the prevalence of indazole scaffolds in biologically active compounds, this compound could serve as a starting point for the development of novel chemical probes. austinpublishinggroup.com

Future research in this area would involve identifying a specific biological target or pathway of interest and then optimizing the structure of this compound to achieve high affinity and selectivity for that target. This may involve the synthesis of a focused library of derivatives and their screening in relevant biological assays. The bromine atom could also be functionalized with reporter tags, such as fluorescent dyes or affinity labels, to facilitate the visualization and identification of its cellular targets.

Mechanistic Elucidation of Novel Biological Activities

While the broader class of indazoles is known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects, the specific biological profile of this compound remains to be determined. nih.govmdpi.comnih.gov

A crucial area for future research will be the comprehensive screening of this compound against a diverse panel of biological targets and in various disease models. Should any significant biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action. This could involve a combination of techniques, such as target identification studies, enzymatic assays, and cell-based signaling pathway analysis. Understanding how this specific indazole derivative exerts its biological effects is a critical step towards its potential development as a therapeutic agent.

Expansion into Emerging Areas of Chemical Biology and Materials Science

The unique electronic properties of the indazole ring system, coupled with the potential for functionalization at the bromine position, suggest that this compound could find applications beyond traditional medicinal chemistry.

In the realm of chemical biology, this compound could be explored as a building block for the synthesis of novel fluorescent sensors for ions or small molecules. The bromine atom could be replaced with a fluorophore, and the indazole scaffold could be designed to undergo a conformational change upon binding to a specific analyte, leading to a change in fluorescence.

In materials science, indazole-containing compounds have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. Future research could explore the synthesis of polymers or other materials incorporating the this compound moiety and evaluate their photophysical and electronic properties. The bromine atom provides a convenient point for polymerization or for tuning the material's properties through further functionalization.

Q & A

Q. How can isotopic labeling (e.g., ¹³C/²H) track metabolic pathways of this compound in vitro?

- Methodological Answer : Synthesize labeled analogs via ¹³C-methylation (CH₃I-¹³C) or deuteration (NaBD₄ reduction). LC-MS/MS traces metabolites in hepatocyte incubations, identifying hydroxylation or dealkylation pathways. Competitive inhibition assays with CYP450 isoforms (e.g., CYP3A4) clarify enzymatic roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.